1H-Pyrazolo[3,4-d]pyrimidine-3-carboxylicacid, 4-amino-1-methyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Amino-1-methyl-1H-pyrazolo[3,4-d]pyrimidine-3-carboxylic acid is a heterocyclic compound that belongs to the pyrazolopyrimidine family.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-1-methyl-1H-pyrazolo[3,4-d]pyrimidine-3-carboxylic acid typically involves multi-step reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the condensation of hydrazine derivatives with β-ketoesters followed by cyclization can yield the desired pyrazolopyrimidine scaffold .
Industrial Production Methods
Industrial production methods for this compound often involve optimizing the reaction conditions to achieve higher yields and purity. This may include the use of advanced catalysts, temperature control, and purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
4-Amino-1-methyl-1H-pyrazolo[3,4-d]pyrimidine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the amino group or the carboxylic acid group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield corresponding oxo derivatives, while reduction can produce reduced forms of the compound .
Scientific Research Applications
4-Amino-1-methyl-1H-pyrazolo[3,4-d]pyrimidine-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a kinase inhibitor, which can regulate various biological processes.
Medicine: Explored for its anticancer properties, particularly in targeting specific kinases involved in cancer cell proliferation.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 4-Amino-1-methyl-1H-pyrazolo[3,4-d]pyrimidine-3-carboxylic acid involves its interaction with specific molecular targets, such as cyclin-dependent kinases (CDKs). By inhibiting these kinases, the compound can interfere with cell cycle progression, leading to apoptosis in cancer cells. The molecular docking studies have shown that this compound fits well into the active site of CDKs, forming essential hydrogen bonds with key amino acids .
Comparison with Similar Compounds
Similar Compounds
4-Aminopyrazolo[3,4-d]pyrimidine: Shares a similar core structure but lacks the carboxylic acid group.
1H-Pyrazolo[3,4-d]pyrimidine: Another related compound with variations in functional groups.
Uniqueness
4-Amino-1-methyl-1H-pyrazolo[3,4-d]pyrimidine-3-carboxylic acid is unique due to its specific functional groups, which confer distinct chemical properties and biological activities. Its ability to act as a kinase inhibitor makes it particularly valuable in medicinal chemistry .
Properties
CAS No. |
54814-49-2 |
---|---|
Molecular Formula |
C7H7N5O2 |
Molecular Weight |
193.16 g/mol |
IUPAC Name |
4-amino-1-methylpyrazolo[3,4-d]pyrimidine-3-carboxylic acid |
InChI |
InChI=1S/C7H7N5O2/c1-12-6-3(4(11-12)7(13)14)5(8)9-2-10-6/h2H,1H3,(H,13,14)(H2,8,9,10) |
InChI Key |
KROIUJWIWLRCEK-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=NC=NC(=C2C(=N1)C(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.